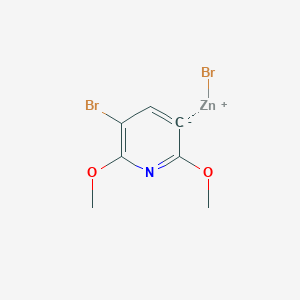
(5-Bromo-2,6-dimethoxypyridin-3-yl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of bromine and methoxy groups on the pyridine ring enhances its reactivity and selectivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide typically involves the reaction of 5-bromo-2,6-dimethoxypyridine with a zinc reagent in the presence of a halogen source. One common method is the direct insertion of zinc into the carbon-bromine bond of 5-bromo-2,6-dimethoxypyridine in the presence of THF as a solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques. These methods offer advantages such as improved reaction control, enhanced safety, and scalability. The use of flow reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
(5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling and Suzuki-Miyaura coupling. These reactions involve the formation of carbon-carbon bonds between the organozinc reagent and an electrophilic partner, typically an aryl or vinyl halide.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst, along with a base such as triethylamine or potassium carbonate. The reaction is typically carried out in an inert atmosphere at moderate temperatures.
Suzuki-Miyaura Coupling: This reaction employs a palladium catalyst and a boronic acid or ester as the coupling partner. The reaction conditions often include a base such as potassium phosphate and a solvent like THF or toluene.
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
(5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its ability to form carbon-carbon bonds makes it a valuable tool in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, through cross-coupling reactions. This allows for the creation of novel biomolecular structures with potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is used to synthesize drug candidates and active pharmaceutical ingredients (APIs). Its reactivity and selectivity enable the efficient construction of complex drug molecules.
Industry: The compound is employed in the production of advanced materials, such as polymers and electronic components. .
作用机制
The mechanism of action of (5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium or nickel catalyst undergoes oxidative addition with the electrophilic partner (e.g., aryl halide), forming a metal complex.
Transmetalation: The organozinc reagent transfers its organic group to the metal complex, replacing the halide ligand.
Reductive Elimination: The metal complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the catalyst for further cycles
相似化合物的比较
Similar Compounds
(5-Chloropyridin-2-yl)zinc bromide: Similar in structure but with a chlorine atom instead of a bromine atom. It exhibits different reactivity and selectivity in cross-coupling reactions.
(2,6-Dimethoxypyridin-3-yl)zinc bromide: Lacks the bromine atom, resulting in different electronic properties and reactivity.
Uniqueness
(5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide is unique due to the presence of both bromine and methoxy groups on the pyridine ring. This combination enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
属性
分子式 |
C7H7Br2NO2Zn |
|---|---|
分子量 |
362.3 g/mol |
IUPAC 名称 |
5-bromo-2,6-dimethoxy-3H-pyridin-3-ide;bromozinc(1+) |
InChI |
InChI=1S/C7H7BrNO2.BrH.Zn/c1-10-6-4-3-5(8)7(9-6)11-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
HXZLSXRMJKRXJG-UHFFFAOYSA-M |
规范 SMILES |
COC1=NC(=C(C=[C-]1)Br)OC.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


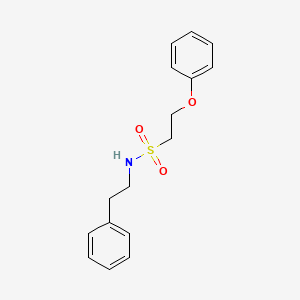
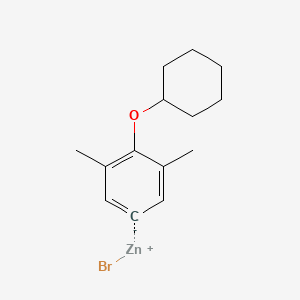
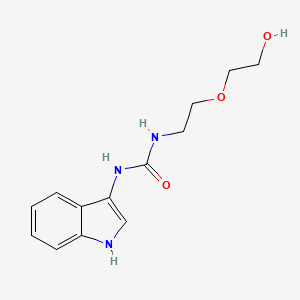
![3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide](/img/structure/B14870625.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14870633.png)
![2-(2-Morpholinoethoxy)benzo[d]thiazol-5-amine](/img/structure/B14870640.png)
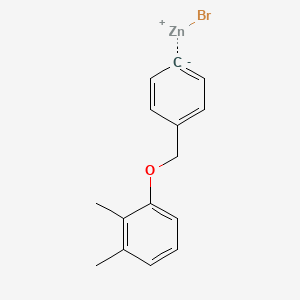
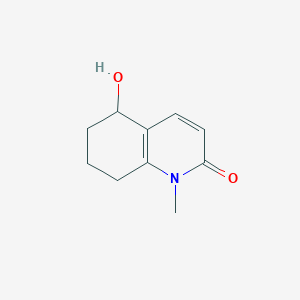
![(2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14870660.png)
![7-(2-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14870661.png)

![7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870691.png)
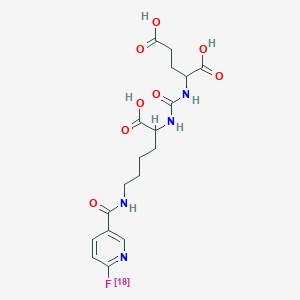
![2-(4-tert-butylphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14870702.png)
